2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-6-8(3-11(17)18)7(2)16(15-6)10-5-13-4-9(12)14-10/h4-5H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYNNBLZKFLTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CN=CC(=N2)Cl)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Arylation of Pyrazole with 2-Chloropyrazine
- Reaction of 3,5-dimethyl-1H-pyrazole with 2-chloropyrazine derivatives in the presence of a strong base such as tert-butoxide potassium (t-BuOK) in dry tetrahydrofuran (THF) under reflux conditions overnight yields the N-(6-chloropyrazin-2-yl)pyrazole intermediate.
- Yields reported range from 15% to 37% depending on reaction conditions and substrate purity.
Preparation of (3,5-Dimethyl-1H-pyrazol-1-yl)acetic Acid
Coupling of Pyrazole Derivatives with Acetic Acid Side Chain
- Activation of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is commonly performed using 1,1'-carbonyldiimidazole (CDI) or oxalyl chloride to form reactive intermediates (imidazolides or acid chlorides).
- These intermediates are then reacted with amine-containing intermediates or directly with the pyrazole nucleus under mild conditions (room temperature to 20°C) in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to yield the acetic acid-substituted pyrazole derivatives.
Purification and Isolation
- The crude products are often purified by extraction (EtOAc, water, brine washes), drying (MgSO4), filtration, and concentration.
- Final purification is typically achieved by preparative reverse-phase high-performance liquid chromatography (HPLC) or flash silica gel chromatography.
Representative Experimental Data Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Arylation | 3,5-dimethyl-1H-pyrazole + 2-chloropyrazine, t-BuOK, dry THF, reflux overnight | 15–37 | Moderate yields; base and solvent critical |
| Activation of Acetic Acid | (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid + CDI, DMF, 20°C, 1 h | - | Formation of reactive imidazolide intermediate |
| Coupling | Activated acid + amine intermediate, DMF/DCM, RT, overnight | 56–86 | High yields reported; mild conditions preferred |
| Purification | Extraction, drying, filtration, preparative HPLC | - | Ensures >95% purity |
Research Findings and Optimization Notes
- The use of carbonyl diimidazole (CDI) as an activating agent is preferred due to its mild reaction conditions and good coupling efficiency, leading to yields up to 86% in some cases.
- Reaction temperature control is crucial; most coupling reactions are performed at room temperature or slightly below to avoid decomposition or side reactions.
- Solvent choice affects yield and purity; DMF and DCM are common solvents providing good solubility and reaction rates.
- The N-arylation step with 2-chloropyrazine derivatives is less efficient and may require optimization of base, solvent, and reaction time to improve yields.
- Purification by preparative HPLC is necessary to achieve high purity (>95%) due to the complexity of the reaction mixtures and close polarity of by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways .
- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes suggests potential use in treating inflammatory diseases .
- Antimicrobial Properties : The compound has shown promise in antimicrobial applications. A series of experiments revealed that it exhibits activity against various bacterial strains, indicating its potential as an antibiotic agent .
Agricultural Applications
- Pesticide Development : The unique structure of this compound allows it to act as a scaffold for developing new pesticides. Its derivatives have been tested for efficacy against crop pests, showing reduced toxicity to non-target organisms while effectively controlling pest populations .
- Herbicide Potential : The compound's ability to disrupt plant growth processes makes it a candidate for herbicide formulation. Studies have indicated that it can inhibit specific biochemical pathways in weeds, providing an effective means of weed management in agricultural settings .
Material Science Applications
- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that these compounds can be used as additives in the synthesis of advanced materials .
- Nanotechnology : Recent studies have highlighted the use of pyrazole compounds in the synthesis of nanoparticles for drug delivery systems. The ability to functionalize nanoparticles with this compound allows for targeted delivery of therapeutic agents, improving treatment efficacy and reducing side effects .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry examined the anticancer properties of pyrazole derivatives similar to this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in oncology.
Case Study 2: Agricultural Efficacy
In a field trial reported by Pest Management Science, researchers evaluated the effectiveness of a pesticide formulation based on this compound against aphid populations on crops. The results indicated a substantial reduction in pest numbers compared to control plots, demonstrating its practical application in agriculture.
Mechanism of Action
The mechanism by which 2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Comparison with Similar Compounds
Key Observations :
Ethoxymethyl (in ) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. 3,4-Difluorophenyl (in ) provides steric bulk and metabolic resistance due to fluorine’s inductive effects. Pyrimidine-based analogs (e.g., ) exhibit planar heterocycles that could influence π-π stacking in protein binding.
Molecular Weight and Solubility: The target compound’s higher molecular weight (301.71 g/mol) compared to analogs like the ethoxymethyl derivative (212.25 g/mol) suggests reduced solubility in polar solvents.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a pre-functionalized pyrazine with a pyrazole-acetic acid precursor, as seen in analogous methods using tert-butyl bromoacetate (e.g., ).
- Fluorinated analogs (e.g., ) may require palladium-catalyzed cross-coupling for aryl-fluorine introduction.
Purity and Commercial Availability
- The target compound and its difluorophenyl analog () are available at ≥95% purity, ensuring reliability in experimental settings .
Biological Activity
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C12H13ClN4O2
- Molecular Weight : 270.71 g/mol
- CAS Number : 71756922
Synthesis
The synthesis of this compound involves several steps:
- Formation of the pyrazole ring through cyclocondensation reactions.
- Introduction of the chloropyrazine moiety.
- Acetic acid substitution to yield the final product.
This multi-step synthesis allows for the incorporation of various substituents that can enhance biological activity.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various assays. Studies suggest that it inhibits pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that this compound may have anticancer potential. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The exact mechanism is under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, and what critical parameters influence yield?
- Methodological Answer: The synthesis typically involves coupling a pyrazole precursor (e.g., 3,5-dimethyl-1H-pyrazole) with a chloropyrazine derivative via nucleophilic substitution. Key steps include:
- Base-mediated reactions : Use of triethylamine to neutralize HCl generated during chloroacetamide formation, as seen in analogous pyrazole-acetamide syntheses .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .
- Yield optimization : Control of temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1.2:1 pyrazole:chloroacetyl chloride) to minimize side reactions.
Q. How is the compound characterized spectroscopically, and what key spectral signatures confirm its structure?
- Methodological Answer:
- NMR :
- ¹H NMR : Peaks for pyrazole methyl groups (δ 2.1–2.5 ppm), acetic acid proton (δ 3.8–4.2 ppm), and pyrazine chlorine-coupled aromatic protons (δ 8.5–9.0 ppm).
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), pyrazine carbons (δ 145–155 ppm), and pyrazole methyl carbons (δ 10–15 ppm) .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of acetic acid) and 1550 cm⁻¹ (C=N pyrazole/pyrazine) .
- Mass spectrometry : Molecular ion peak matching the molecular formula (C₁₂H₁₂ClN₅O₂) with fragmentation patterns indicating loss of CO₂ (44 Da) from the acetic acid moiety .
Q. What purification strategies are recommended to achieve >95% purity for biological assays?
- Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the compound versus byproducts .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients for high-resolution separation .
- Purity validation : Combustion analysis (C/H/N/O) and HPLC-UV (λ = 254 nm) to confirm absence of impurities .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?
- Methodological Answer:
- Factorial design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, a 2³ factorial design can model interactions between temperature (20–60°C), base equivalents (1–3 eq.), and reaction time (4–24 hrs) .
- Response surface methodology (RSM) : Optimize yield and purity simultaneously using central composite design (CCD), focusing on quadratic effects of temperature and solvent ratios .
- Statistical tools : Use software like Minitab or JMP to analyze variance (ANOVA) and predict optimal conditions .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer:
- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO ≤0.1%) to ensure reproducibility .
- Purity re-evaluation : Re-test compound batches via HPLC-MS to rule out degradation products .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity variations across protein conformers .
Q. What computational strategies predict the compound’s reactivity in novel chemical transformations?
- Methodological Answer:
- Reaction path searching : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model nucleophilic substitution at the pyrazine chlorine or acetic acid decarboxylation .
- Transition state analysis : Identify energy barriers for proposed reactions (e.g., Suzuki-Miyaura coupling at the pyrazole ring) using Gaussian or ORCA .
- Machine learning : Train models on PubChem reaction datasets to predict regioselectivity in heterocyclic modifications .
Q. How can solubility limitations in aqueous buffers be addressed for in vitro studies?
- Methodological Answer:
- Salt formation : Synthesize sodium or potassium salts via treatment with NaOH/KOH in methanol .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility while maintaining biocompatibility .
- Prodrug derivatization : Esterify the acetic acid group (e.g., ethyl ester) to improve lipophilicity, followed by enzymatic hydrolysis in target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
